N,N-diallyl-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-diallyl-4-methoxybenzamide involves acylation reactions, where an acyl group is introduced to the compound. A typical synthesis might involve the reaction of an amine with an acyl chloride in a suitable solvent such as tetrahydrofuran (THF) to yield the desired benzamide derivative. For instance, the preparation of related compounds has been achieved by reacting aminophenol with methoxybenzoyl chloride, followed by characterization through NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-diallyl-4-methoxybenzamide can be elucidated using techniques like single-crystal X-ray diffraction and DFT calculations. These methods provide detailed insights into the bond lengths, bond angles, and dihedral angles, highlighting the influence of intermolecular interactions such as dimerization and crystal packing on the molecular geometry. The rotational conformation of aromatic rings and their structural optimization can be assessed by applying methods like the B3LYP with 6-31G+(d,p) basis set (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N,N-diallyl-4-methoxybenzamide can be influenced by the presence of functional groups such as the methoxy and amide groups. These groups can partake in various chemical reactions, including but not limited to, cyclometalation reactions involving C-H bond activation, and annulation reactions leading to the formation of complex structures like isoquinolones. The methoxy group can also engage in reactions like alkoxylation, which is facilitated by catalysis involving transition metals such as palladium or rhodium (Zhou et al., 2018).
Physical Properties Analysis
The physical properties of N,N-diallyl-4-methoxybenzamide, such as melting point, boiling point, solubility, and crystal structure, can be significantly influenced by its molecular structure. The presence of methoxy and amide groups can impact the compound's polarity, hydrogen bonding capacity, and overall molecular stability. X-ray crystallography studies can reveal polymorphism, crystalline forms, and the effects of intermolecular interactions on the compound's physical state (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties of N,N-diallyl-4-methoxybenzamide, such as reactivity, stability under various conditions, and interaction with other chemical entities, are determined by its functional groups and molecular structure. Studies on related compounds have shown that modifications in the molecular structure can lead to varied biological activities and interaction capabilities with biological targets, which can be explored through structure-activity relationship studies (Perrone et al., 2000).
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- N,N-diallyl-4-methoxybenzamide's molecular structure and intermolecular interactions have been a subject of study. For instance, the influence of these interactions on molecular geometry was evaluated using different computational models, highlighting the importance of these factors in determining the conformation of aromatic rings (Karabulut et al., 2014).
Chemical Properties and Applications
- The compound's chemical properties, such as molar refraction and polarizability, have been analyzed, offering insights into its potential applications in various fields. For example, the study of its polarizability effects at varying concentrations provides valuable information for understanding its interactions in different chemical environments (Sawale et al., 2016).
Catalytic Applications in Organic Synthesis
- N,N-diallyl-4-methoxybenzamide has been explored in the context of Rhodium(III)-catalyzed chemodivergent annulations, demonstrating its utility in synthetic organic chemistry. This research shows its potential as a building block in creating various organic compounds (Xu et al., 2018).
Radiopharmaceutical Research
- In radiopharmaceutical research, derivatives of N,N-diallyl-4-methoxybenzamide have been studied for their potential in imaging and therapy, particularly in the context of melanoma. This research provides a foundation for the development of new diagnostic and therapeutic agents (Eisenhut et al., 2000).
Pharmaceutical Development
- The compound has been a focal point in the development of new pharmaceuticals. For instance, its derivatives have been explored for their antibacterial properties, leading to the identification of compounds with improved pharmaceutical characteristics (Haydon et al., 2010).
properties
IUPAC Name |
4-methoxy-N,N-bis(prop-2-enyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXRKIYQXUAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N,N-bis(prop-2-EN-1-YL)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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